6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the nitrogen atoms, using reagents like alkyl halides.
Scientific Research Applications
6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Its pharmacological properties are being explored for developing new therapeutic agents.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme Lm-PTR1, which is crucial for the survival of Leishmania parasites . The compound binds to the active site of the enzyme, leading to its inhibition and subsequent death of the parasite. This mechanism is supported by molecular docking studies that show a favorable binding pattern and lower binding free energy .
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique structure and potent biological activities. Similar compounds include:
3,5-Dimethyl-1H-pyrazole: Known for its use in various chemical syntheses.
N-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine: Used in the development of high-energy density materials.
1-Boc-pyrazole-4-boronic acid pinacol ester: Utilized in organic synthesis for creating complex molecules.
Properties
Molecular Formula |
C22H28N8O |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
6-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1-methyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H28N8O/c1-6-10-30-16(8-9-24-30)12-23-22(31)17-11-19(26-21-18(17)13-25-28(21)5)20-14(3)27-29(7-2)15(20)4/h8-9,11,13H,6-7,10,12H2,1-5H3,(H,23,31) |
InChI Key |
SFPTVNCWCDJVGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNC(=O)C2=CC(=NC3=C2C=NN3C)C4=C(N(N=C4C)CC)C |
Origin of Product |
United States |
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